

Application Notes and Protocols: Abecomotide in a Preclinical Model of Ulcerative Colitis

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Compound of Interest		
Compound Name:	Abecomotide	
Cat. No.:	B1665379	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

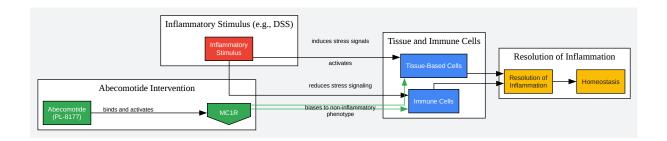
Abecomotide (also known as PL-8177) is a potent and selective synthetic cyclic heptapeptide agonist for the melanocortin 1 receptor (MC1R)[1][2]. The MC1R is involved in modulating inflammatory responses, and its activation is a promising therapeutic strategy for inflammatory and autoimmune diseases[3][4]. Preclinical studies have demonstrated the efficacy of orally administered **Abecomotide** in resolving inflammation in animal models of inflammatory bowel disease (IBD), such as dextran sulfate sodium (DSS)-induced colitis in rats[3]. These findings support the investigation of **Abecomotide** as a potential therapeutic for gastrointestinal inflammatory diseases in humans.

This document provides a detailed protocol for evaluating the efficacy of an oral formulation of **Abecomotide** in a DSS-induced rat model of ulcerative colitis, based on published preclinical data.

Signaling Pathway of Abecomotide

Abecomotide exerts its anti-inflammatory effects by activating the MC1R on various cells, including immune and tissue-based cells. This activation leads to a reduction in tissue stress signaling and biases immune cell phenotypes towards a non-inflammatory state, ultimately promoting the resolution of inflammation.





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Abecomotide's anti-inflammatory signaling cascade.

Experimental Protocols DSS-Induced Colitis Model in Rats

This protocol describes the induction of acute colitis in rats using dextran sulfate sodium (DSS) to evaluate the therapeutic effects of **Abecomotide**.

Materials:

- Male Wistar rats
- Dextran Sulfate Sodium (DSS, 5%) in drinking water
- Abecomotide (PL-8177), oral formulation
- Vehicle control (placebo)
- Positive control: Mesalazine (300 mg/kg, oral)
- · Standard laboratory animal diet and housing

Procedure:



- Animal Acclimatization: Acclimate male Wistar rats for a minimum of 7 days under standard laboratory conditions.
- Group Allocation: Randomly divide the animals into the experimental groups (n=6 per group)
 as outlined in the table below.
- Induction of Colitis: Induce colitis by administering 5% DSS in the drinking water for 3 consecutive days. The "Sham" group receives regular drinking water.
- Treatment Administration:
 - On the same day as DSS induction, begin treatment administration.
 - Administer **Abecomotide** orally twice daily (BID) at doses of 20, 50, or 100 μ g/animal .
 - Administer the vehicle control (placebo) to the control group.
 - Administer the positive control, Mesalazine, orally once daily (QD) at 300 mg/kg.
- Monitoring: Monitor the animals daily for clinical signs of colitis, including body weight, stool consistency, and the presence of fecal occult blood.
- Termination and Sample Collection: At the end of the study period, euthanize the animals.
 Collect colon tissue for macroscopic scoring, weight measurement, histopathological analysis, and molecular analyses (e.g., single nuclei RNA sequencing).

Experimental Groups:



Group	Treatment	DSS Administration
Sham	No Treatment	No
Vehicle Control	Placebo	Yes
Abecomotide (Low Dose)	20 μ g/animal , BID, oral	Yes
Abecomotide (Mid Dose)	50 μ g/animal , BID, oral	Yes
Abecomotide (High Dose)	100 μ g/animal , BID, oral	Yes
Positive Control	Mesalazine (300 mg/kg), QD, oral	Yes

Assessment of Colitis Severity

- a. Macroscopic Colon Damage Score:
- Excise the colon and place it on a clean, flat surface.
- Open the colon longitudinally.
- Score the macroscopic damage based on a standardized scoring system that evaluates inflammation, ulceration, and thickening of the colon wall.
- b. Histopathological Analysis:
- Fix colon tissue samples in 10% neutral buffered formalin.
- Embed the fixed tissues in paraffin.
- Section the paraffin-embedded tissues and stain with hematoxylin and eosin (H&E).
- Examine the stained sections under a microscope to assess inflammatory cell infiltration, mucosal erosion, and other histological changes.
- c. Single Nuclei RNA Sequencing (snRNA-seq):
- Isolate nuclei from fresh colon tissue samples.



- Perform snRNA-seq to characterize the cellular composition and gene expression profiles of the colon tissue in response to DSS and Abecomotide treatment.
- Analyze the data to identify changes in immune cell populations and the expression of inflammatory marker genes.

Data Presentation

Table 1: Effect of Oral **Abecomotide** on Macroscopic Colon Damage in DSS-Induced Colitis in Rats

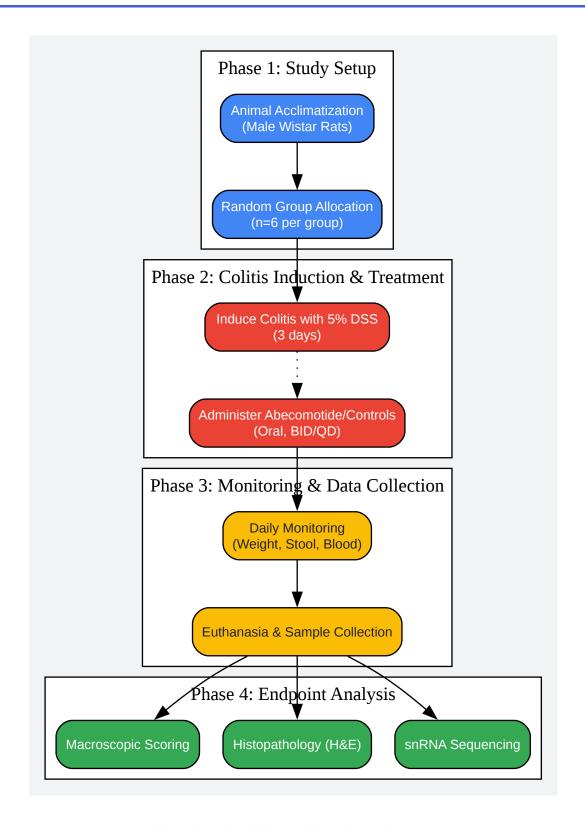
Treatment Group	Macroscopic Colon Damage Score (Mean ± SD)
Vehicle Control	Data Not Quantitatively Available
Abecomotide (50 μg)	Significantly lower vs. Vehicle
Reference:	

Table 2: Effect of Oral Abecomotide on Clinical Parameters in DSS-Induced Colitis in Rats

Parameter	Vehicle Control	Abecomotide (50 µg)
Colon Weight	Data Not Available	Improved vs. Vehicle
Stool Consistency	Data Not Available	Improved vs. Vehicle
Fecal Occult Blood	Data Not Available	Improved vs. Vehicle
Reference:		

Experimental Workflow Diagram





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Workflow for preclinical evaluation of **Abecomotide**.



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References

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